molecular formula C18H19NO3 B267165 2-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide

2-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide

Cat. No. B267165
M. Wt: 297.3 g/mol
InChI Key: XCZARJUEQCKLSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide, also known as MPMPB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic uses. MPMPB belongs to the class of compounds known as benzamides, which have been shown to have various biological activities. The purpose of

Mechanism of Action

The mechanism of action of 2-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide is not fully understood, but it is believed to work by modulating various signaling pathways in cells. 2-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, such as cyclooxygenase and lipoxygenase. It has also been shown to inhibit the activity of proteins involved in cell proliferation and survival, such as Akt and ERK.
Biochemical and physiological effects:
2-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide inhibits the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to inhibit the growth of cancer cells. In vivo studies have shown that 2-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide reduces inflammation and pain in animal models of arthritis. It has also been shown to inhibit the growth of tumors in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide in lab experiments is its high purity and stability. 2-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide has been synthesized to produce high yields and purity, which makes it ideal for use in experiments. Another advantage is its potential as a therapeutic agent. 2-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide has been shown to have anti-inflammatory and anticancer properties, which makes it a promising candidate for further research.
One limitation of using 2-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide in lab experiments is its limited solubility. 2-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide has low solubility in water, which can make it difficult to work with in certain experiments. Another limitation is its potential toxicity. While 2-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide has been shown to be safe in animal studies, its toxicity in humans is not fully understood.

Future Directions

There are several future directions for research on 2-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide. One area of interest is its potential as a treatment for inflammatory diseases, such as arthritis. Further studies are needed to determine the efficacy and safety of 2-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide in humans.
Another area of interest is its potential as an anticancer agent. Further studies are needed to determine the mechanism of action of 2-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide in cancer cells and to determine its efficacy and safety in humans.
Finally, there is potential for 2-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide to be used in combination with other drugs to enhance their therapeutic effects. Further studies are needed to determine the potential for 2-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide to be used in combination with other drugs in various areas of research.

Synthesis Methods

The synthesis of 2-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide involves the reaction of 2-methoxyphenol with 2-methylprop-2-en-1-ol to form 2-(2-methylprop-2-en-1-yloxy)phenol. This intermediate is then reacted with benzoyl chloride to form 2-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide. The synthesis of 2-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide has been optimized to produce high yields and purity.

Scientific Research Applications

2-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide has been studied for its potential therapeutic uses in various areas of research. One area of interest is its anti-inflammatory properties. 2-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, in vitro and in vivo. This suggests that 2-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide may have potential as a treatment for inflammatory diseases, such as arthritis.
Another area of interest is its potential as an anticancer agent. 2-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been suggested that 2-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide may work by inducing apoptosis, or programmed cell death, in cancer cells.

properties

Product Name

2-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

2-methoxy-N-[2-(2-methylprop-2-enoxy)phenyl]benzamide

InChI

InChI=1S/C18H19NO3/c1-13(2)12-22-17-11-7-5-9-15(17)19-18(20)14-8-4-6-10-16(14)21-3/h4-11H,1,12H2,2-3H3,(H,19,20)

InChI Key

XCZARJUEQCKLSN-UHFFFAOYSA-N

SMILES

CC(=C)COC1=CC=CC=C1NC(=O)C2=CC=CC=C2OC

Canonical SMILES

CC(=C)COC1=CC=CC=C1NC(=O)C2=CC=CC=C2OC

Origin of Product

United States

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